DT-061 is a small molecule compound that has garnered attention for its role as an allosteric activator of Protein Phosphatase 2A, specifically targeting the B56 regulatory subunit. It is classified within a new class of compounds known as small molecule activators of Protein Phosphatase 2A. This compound is notable for its potential therapeutic applications in oncology, particularly in overcoming drug resistance in various cancers.
DT-061 was developed from the perphenazine scaffold, which has been modified to enhance its specificity and reduce off-target effects. The compound was identified through high-throughput screening of a compound library aimed at stabilizing specific Protein Phosphatase 2A complexes. The primary source of research on DT-061 includes studies published in journals such as Cell and Cancer Cell, which detail its biochemical properties and mechanisms of action .
The synthesis of DT-061 involves several steps that optimize the tricyclic structure derived from perphenazine. The synthesis process typically includes:
DT-061's molecular structure is characterized by a tricyclic core that interacts with multiple residues across the three subunits of Protein Phosphatase 2A. Key features include:
The molecular formula of DT-061 is , with a molecular weight of approximately 392.4 g/mol .
DT-061 primarily engages in non-covalent interactions rather than traditional chemical reactions. Its mechanism involves:
The mechanism by which DT-061 exerts its effects can be summarized as follows:
DT-061 exhibits several notable physical and chemical properties:
DT-061 has significant potential applications in scientific research and clinical settings:
PP2A is a serine/threonine phosphatase accounting for 50–70% of all serine/threonine phosphatase activity in mammalian cells [4] [5]. It counteracts oncogenic kinase signaling by dephosphoryating critical regulators of cell proliferation, apoptosis, and DNA replication. As a tumor suppressor, PP2A constrains hyperactivation of MYC, AKT, and RAS pathways—hallmarks of diverse cancers [1] [5]. Its dysregulation facilitates uncontrolled growth and therapeutic resistance.
PP2A functions as a heterotrimeric holoenzyme composed of:
Table 1: PP2A Holoenzyme Subunit Organization
Subunit Type | Gene Families | Isoforms | Function |
---|---|---|---|
Scaffolding (A) | PPP2R1A, PPP2R1B | α, β | Structural core; Binds C and regulatory B subunits |
Catalytic (C) | PPP2CA, PPP2CB | α, β | Phosphatase activity |
Regulatory (B) | B55 (PPP2R2), B56 (PPP2R5), B'' (PPP2R3), B''' (PPP2R6) | 26+ isoforms | Substrate specificity; Cellular localization |
The B subunits determine substrate specificity by directing PP2A to distinct targets. For example, B56α-containing holoenzymes dephosphorylate MYC at Ser62 and CDC45 (a replisome component) [8] [9]. Holoenzyme assembly is regulated by post-translational modifications, particularly methylation of the C subunit’s leucine 309 (L309) residue, which stabilizes B55/B56 binding [3] [9]. This structural plasticity enables PP2A to regulate >90 distinct holoenzymes, each with unique functions [4] [8].
PP2A inactivation occurs through multiple mechanisms in cancer:
Table 2: PP2A Dysregulation Mechanisms in Human Cancers
Mechanism | Example Alterations | Consequence | Cancer Types |
---|---|---|---|
Somatic mutations | PPP2R1A R183W, P179R | Disrupted holoenzyme assembly | Endometrial, ovarian |
B-subunit deletion | PPP2R2A (B55α) loss | Impaired cell cycle control | Breast, prostate |
Inhibitor overexpression | CIP2A ↑, SET ↑ | MYC/AKT hyperphosphorylation | Colorectal, AML, lung |
Altered methylation | L309 demethylation by PME-1 | B55/B56 holoenzyme destabilization | Pancreatic, melanoma |
These defects promote oncogenesis by stabilizing phospho-proteins like MYC (driving proliferation) and p-AKT (inhibiting apoptosis) [1] [5]. In KRAS-mutant lung cancer, PP2A inhibition confers resistance to MEK inhibitors by activating AKT/mTOR signaling [1].
Kinase inhibitors face limitations due to compensatory pathway activation and narrow substrate specificity. PP2A activation offers advantages:
Unlike kinase inhibitors, PP2A activators exploit the enzyme’s intrinsic substrate selectivity—determined by B-subunit composition—to minimize off-target effects [4] [5]. Preclinical data confirm PP2A activators induce apoptosis and tumor regression without genotoxicity [1] [8].
DT-061 is an orally bioavailable small molecule (C₂₅H₂₃F₃N₂O₅S; MW 520.52) that stabilizes PP2A-B56α holoenzymes [3] [9]. Its development overcame prior challenges in achieving isoform-specific PP2A activation:
Table 3: Key Preclinical Findings for DT-061
Experimental Model | Treatment | Key Outcomes | Reference |
---|---|---|---|
KRAS-mutant H358 xenografts | DT-061 (5 mg/kg, oral) | 70% tumor growth inhibition; ↑ caspase-3/7 | [1] |
H441 lung cancer cells | DT-061 + AZD6244 (MEKi) | Suppressed p-AKT/MYC; tumor regression | [1] |
Synchronized SW620 cells | DT-061 | S-phase arrest; replication fork collapse | [8] |
Cryo-EM structure | DT-061-bound PP2A | Stabilized Aα-B56α interface; L309 methylation enhanced | [9] |
DT-061’s efficacy in MYC-driven and KRAS-mutant tumors highlights its potential against recalcitrant cancers [1] [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7